

Spectroscopic Characterization of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate*

Cat. No.: *B1319447*

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Disclaimer: No specific, experimentally-derived spectroscopic data for **Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate** has been found in publicly available literature. The data presented herein is a prediction based on the analysis of analogous compounds and established principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the thiazole ring and the trifluoromethyl group. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules. A thorough spectroscopic characterization is the cornerstone for confirming the identity, purity, and structure of this and other novel chemical entities. This document provides a detailed overview of the predicted spectroscopic data and the experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate**.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~8.4	Singlet	1H	-	Thiazole C5-H
~4.4	Quartet	2H	~7.1	-OCH ₂ CH ₃
~1.4	Triplet	3H	~7.1	-OCH ₂ CH ₃

Rationale: The single proton on the thiazole ring is expected to be in the aromatic region, significantly downfield due to the electron-withdrawing effects of the adjacent ester and the trifluoromethyl group on the ring system. The ethyl ester will exhibit a characteristic quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group, with a typical coupling constant of approximately 7.1 Hz.[1][2]

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Multiplicity (due to ^{19}F coupling)	Coupling Constant (J _{CF} , Hz)	Assignment
~161	Singlet	-	C=O (Ester)
~150	Quartet	~40	Thiazole C2-CF ₃
~145	Singlet	-	Thiazole C4-COOEt
~130	Singlet	-	Thiazole C5-H
~122	Quartet	~270	-CF ₃
~62	Singlet	-	-OCH ₂ CH ₃
~14	Singlet	-	-OCH ₂ CH ₃

Rationale: The carbonyl carbon of the ester is expected around 161 ppm. The carbons of the thiazole ring will appear in the aromatic region.[3][4] The carbon attached to the trifluoromethyl group (C2) will be split into a quartet due to coupling with the three fluorine atoms, with a

smaller coupling constant.[5] The trifluoromethyl carbon itself will also be a quartet but with a much larger one-bond C-F coupling constant.[6] The carbons of the ethyl group will be in the aliphatic region.[7]

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1725-1740	Strong	C=O stretch (Ester)
~1300-1100	Strong, multiple bands	C-F stretch (CF ₃)
~1250-1200	Strong	C-O stretch (Ester)
~1500-1600	Medium	C=N and C=C stretch (Thiazole ring)
~2980	Medium-Weak	C-H stretch (aliphatic)

Rationale: A strong absorption band is predicted for the ester carbonyl group in the range of 1725-1740 cm⁻¹.[8] Strong absorptions corresponding to the C-F stretching of the trifluoromethyl group are expected in the 1300-1100 cm⁻¹ region. The C-O stretching of the ester will also be prominent.[9] Vibrations from the thiazole ring and aliphatic C-H stretches will also be present.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Predicted Identity
239	[M] ⁺ (Molecular Ion)
210	[M - C ₂ H ₅] ⁺
194	[M - OCH ₂ CH ₃] ⁺
166	[M - COOCH ₂ CH ₃] ⁺
69	[CF ₃] ⁺

Rationale: The molecular ion peak is expected at m/z 239. Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical ($\bullet\text{OCH}_2\text{CH}_3$) or an ethyl radical ($\bullet\text{CH}_2\text{CH}_3$).
[10][11] Cleavage of the entire ester group and the formation of a stable trifluoromethyl cation are also plausible fragmentation pathways.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent may affect chemical shifts.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans for good signal-to-noise.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation:
 - ATR (solid): Place a small amount of the solid sample directly on the ATR crystal.
 - KBr Pellet (solid): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
 - Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
- Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm^{-1} . A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum displays transmittance or absorbance as a function of wavenumber (cm^{-1}).

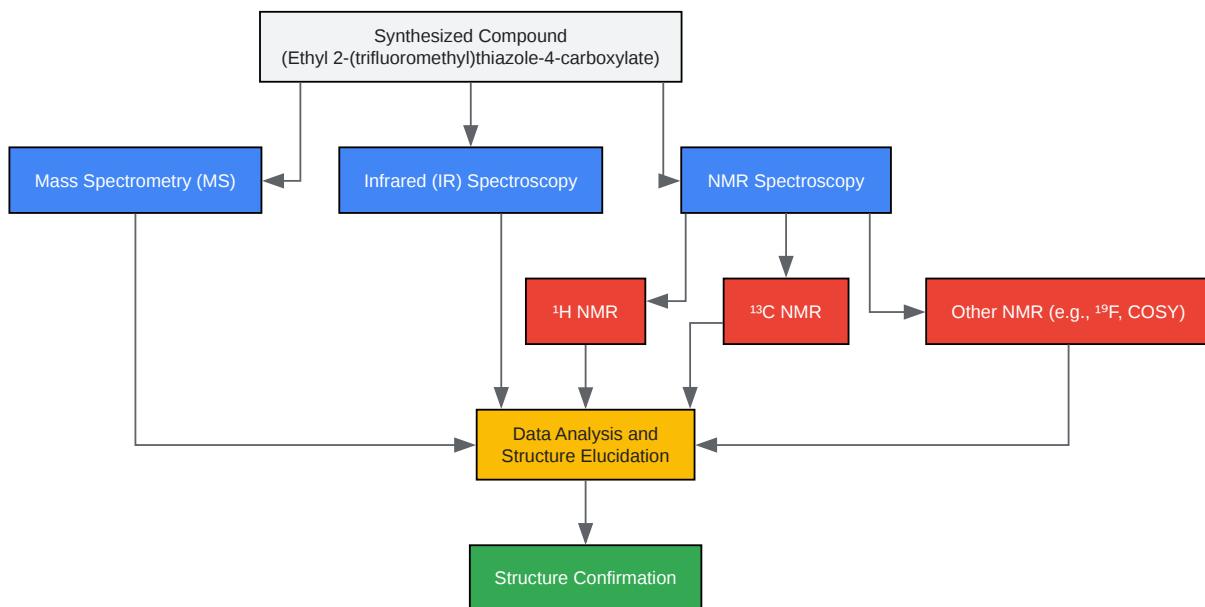
3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization method.
- Sample Preparation:
 - GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
 - Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source.
- Acquisition:
 - EI: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

- The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
- Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like **Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate**.



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A logical workflow for spectroscopic characterization.

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